molecular formula C19H23N7O2 B3868263 4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE

4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE

Cat. No.: B3868263
M. Wt: 381.4 g/mol
InChI Key: KDBRFZASNWTBNZ-XSFVSMFZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE is a complex organic compound featuring a pyrimidine core substituted with pyrrolidine rings and a hydrazone linkage to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE typically involves the following steps:

    Formation of the Hydrazone Linkage: The reaction between 4-nitrobenzaldehyde and hydrazine hydrate forms the hydrazone intermediate.

    Pyrimidine Core Construction: The pyrimidine core is synthesized through a cyclization reaction involving appropriate precursors.

    Substitution with Pyrrolidine Rings: The final step involves the substitution of the pyrimidine core with pyrrolidine rings under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group under suitable conditions.

    Substitution: The pyrimidine core can undergo nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted pyrimidine derivatives.

Scientific Research Applications

4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE has several scientific research applications:

    Medicinal Chemistry: Potential use as a scaffold for drug development due to its unique structure.

    Materials Science: Possible applications in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Investigation of its biological activity and potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the pyrimidine core and pyrrolidine rings contribute to the overall binding affinity and specificity. The exact pathways and targets would depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • 4-[(2E)-2-[(4-METHOXYPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
  • 4-[(2E)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE

Uniqueness

The presence of the nitrophenyl group in 4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE imparts unique electronic properties and potential reactivity compared to its methoxy or chloro analogs. This can influence its biological activity and suitability for specific applications.

Properties

IUPAC Name

N-[(E)-(4-nitrophenyl)methylideneamino]-2,6-dipyrrolidin-1-ylpyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N7O2/c27-26(28)16-7-5-15(6-8-16)14-20-23-17-13-18(24-9-1-2-10-24)22-19(21-17)25-11-3-4-12-25/h5-8,13-14H,1-4,9-12H2,(H,21,22,23)/b20-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDBRFZASNWTBNZ-XSFVSMFZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=NC(=C2)NN=CC3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C2=NC(=NC(=C2)N/N=C/C3=CC=C(C=C3)[N+](=O)[O-])N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 2
Reactant of Route 2
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 3
Reactant of Route 3
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4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 4
Reactant of Route 4
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 5
Reactant of Route 5
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE
Reactant of Route 6
Reactant of Route 6
4-[(2E)-2-[(4-NITROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-2,6-BIS(PYRROLIDIN-1-YL)PYRIMIDINE

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